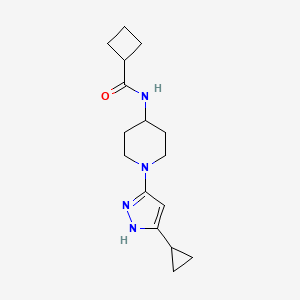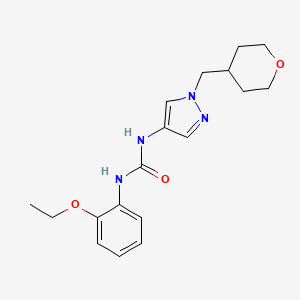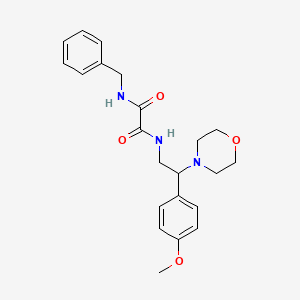
1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
科学的研究の応用
Novel Urea and Bis-urea Derivatives with Antiproliferative Screening
A study by Perković et al. (2016) discusses the synthesis and biological evaluation of novel compounds, including urea and bis-urea derivatives, with hydroxyphenyl or halogenphenyl substituents. These compounds exhibit moderate to strong antiproliferative effects against various cancer cell lines, highlighting their potential as lead compounds in the development of new cancer therapies. The study specifically notes the synthesis of these compounds using benzotriazole as a synthon and their evaluation across several cancer cell lines, demonstrating the significance of urea derivatives in cancer research (Perković et al., 2016).
Biginelli-type Synthesis of Dihydropyrimidin-2(1H)-ones
Kolosov et al. (2015) explored a novel synthetic methodology involving the Biginelli reaction for producing dihydropyrimidin-2(1H)-ones, showcasing the versatility of urea derivatives in facilitating the synthesis of heterocyclic compounds. This method highlights the utility of urea derivatives in constructing complex molecular structures, which are crucial in the development of pharmaceuticals and other biologically active compounds (Kolosov et al., 2015).
Isoquinoline and Quinazoline Urea Analogues as Adenosine A(3) Receptor Antagonists
The research by van Muijlwijk-Koezen et al. (2000) on isoquinoline and quinazoline urea derivatives as human adenosine A(3) receptor antagonists reveals the potential therapeutic applications of these compounds in treating various disorders associated with adenosine receptors, such as inflammation and cancer. This study underscores the importance of urea derivatives in the design of receptor-specific drugs (van Muijlwijk-Koezen et al., 2000).
Tetrahydropyrimidine-5-carboxylates as Enzyme Inhibitors
Sujayev et al. (2016) synthesized tetrahydropyrimidine-5-carboxylates to investigate their metal chelating effects and inhibition profiles against key enzymes such as acetylcholinesterase and carbonic anhydrase. This research demonstrates the broad application of urea derivatives in developing enzyme inhibitors, which are crucial for treating diseases like Alzheimer's and glaucoma (Sujayev et al., 2016).
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-14-6-3-12(4-7-14)18-17(22)19-13-5-8-15-11(10-13)2-9-16(21)20-15/h3-8,10H,2,9H2,1H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVWCBUMWBJHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2839022.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2839025.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2839027.png)

![2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B2839030.png)
![[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2839035.png)

![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B2839038.png)
![3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide](/img/structure/B2839039.png)

![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2839043.png)
